N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide is a compound of interest due to its unique chemical structure and properties. This analysis draws upon various research studies to provide a comprehensive understanding of its synthesis, structure, and chemical behavior.
Synthesis Analysis
The synthesis of compounds related to this compound involves multiple steps, including acylation, nucleophilic addition, and cyclization reactions. For instance, a study detailed the synthesis of a structurally related compound through the acylation reaction of trifluoroacetic anhydride with specific nitriles, highlighting the protocol's efficiency and environmental friendliness (Wang et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are commonly used to elucidate the molecular structure of this compound derivatives. These analyses reveal details about the compound's crystal structure and molecular conformation, aiding in the understanding of its chemical behavior and reactivity (Priyanka et al., 2022).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including halogenation, nucleophilic substitution, and addition reactions. These reactions are influenced by the compound's functional groups and molecular structure. For example, the presence of the cyano and acetamide groups facilitates nucleophilic addition reactions, leading to the formation of diverse derivatives with potential biological activity (Shainyan et al., 2015).
Scientific Research Applications
Antimicrobial Properties
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide and its derivatives have been extensively studied for their antimicrobial properties. For instance, a study synthesized novel Quinoline‐Thiazole derivatives from 2-cyanoacetamide, demonstrating significant antibacterial and antifungal activities (Desai et al., 2012). Another research synthesized and evaluated the antimicrobial effectiveness of various isoxazole-based heterocycles, again utilizing 2-cyanoacetamide (Darwish et al., 2014).
Application in Epoxy Resins
Cyanoacetamides, a group to which this compound belongs, have been identified as novel curing agents for epoxy resins. A study by Renner et al. (1988) explored this application, revealing the potential for producing clear, tough solids with high mechanical strength and adhesion to metal surfaces (Renner et al., 1988).
Synthesis of Heterocyclic Compounds
Another significant application of this compound is in the synthesis of heterocyclic compounds. Research has shown that this compound can be used to create various heterocyclic derivatives with potential pharmaceutical applications. For instance, Darwish et al. (2014) used it to synthesize new heterocyclic compounds incorporating sulfamoyl moiety with antimicrobial potential (Darwish et al., 2014).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research by Palanki et al. (2000) utilized compounds structurally related to this compound to study their inhibitory effects on NF-kappaB and AP-1 gene expression, highlighting a potential pharmaceutical application (Palanki et al., 2000).
Safety and Hazards
Future Directions
Trifluoromethyl groups, such as the one in “N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide”, are often used in the agrochemical and pharmaceutical industries . The unique properties of these groups contribute to the biological activities of the compounds they are part of . Therefore, it is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Mechanism of Action
Target of Action
The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a critical step in the DNA synthesis pathway.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-7-2-1-6(10(12,13)14)5-8(7)16-9(17)3-4-15/h1-2,5H,3H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYAJTXRBPHHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353258 |
Source
|
Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63034-98-0 |
Source
|
Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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